3,5-Dibromophenoxytrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromophenoxytrimethylsilane is an organosilicon compound with the molecular formula C9H12Br2OSi. It is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further bonded to a trimethylsilane group. This compound is primarily used in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromophenoxytrimethylsilane can be synthesized through the reaction of 3,5-dibromophenol with hexamethyldisilane. The reaction typically occurs under anhydrous conditions and in the presence of a base such as potassium carbonate. The reaction proceeds as follows :
3,5-Dibromophenol+Hexamethyldisilane→this compound+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromophenoxytrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form phenoxytrimethylsilane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of phenoxytrimethylsilane derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of phenoxytrimethylsilane.
Scientific Research Applications
3,5-Dibromophenoxytrimethylsilane has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of silicon-based polymers and materials.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromophenoxytrimethylsilane involves its ability to undergo substitution and oxidation reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. The phenoxy group can participate in electron transfer reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenoxytrimethylsilane
- 3,5-Difluorophenoxytrimethylsilane
- 3,5-Diiodophenoxytrimethylsilane
Uniqueness
3,5-Dibromophenoxytrimethylsilane is unique due to the presence of bromine atoms, which are larger and more polarizable compared to chlorine and fluorine. This results in different reactivity and selectivity in chemical reactions. The compound’s ability to undergo a wide range of chemical transformations makes it valuable in various fields of research .
Properties
IUPAC Name |
(3,5-dibromophenoxy)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHKFJZPMCOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856766-98-8 |
Source
|
Record name | 3,5-dibromophenoxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.